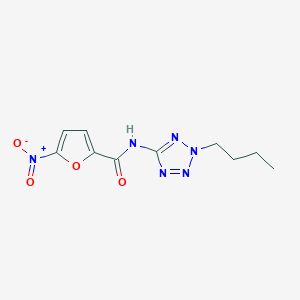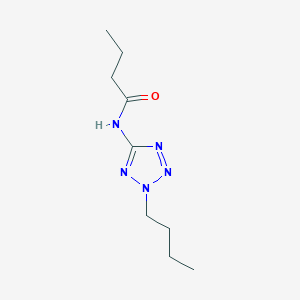![molecular formula C22H27N3O2 B251237 2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251237.png)
2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in B-cell receptor (BCR) signaling, which is essential for the development and function of B cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Mechanism of Action
2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide selectively binds to and inhibits the activity of BTK, a key signaling molecule in BCR signaling. BTK is essential for B-cell development and function, and its dysregulation has been implicated in the pathogenesis of B-cell malignancies and autoimmune diseases. By inhibiting BTK activity, this compound blocks BCR signaling and induces apoptosis in malignant B cells, while also modulating immune function.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies, including CLL, MCL, and DLBCL. In addition to its anti-tumor effects, this compound has also been shown to have immunomodulatory effects, including the inhibition of cytokine production and the modulation of T-cell function. This compound has also been shown to have a favorable safety profile in preclinical studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide is its potent and selective inhibition of BTK, which makes it a promising candidate for the treatment of B-cell malignancies and autoimmune diseases. However, one limitation of this compound is its potential for off-target effects, which could limit its clinical utility. In addition, further studies are needed to determine the optimal dosing and treatment regimen for this compound.
Future Directions
There are several potential future directions for the development of 2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide. One area of focus is the development of combination therapies that target multiple signaling pathways in B-cell malignancies. Another area of focus is the development of this compound as a treatment for autoimmune diseases and inflammatory disorders. In addition, further studies are needed to determine the optimal dosing and treatment regimen for this compound, as well as its potential for off-target effects.
Synthesis Methods
The synthesis of 2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide involves several steps, including the reaction of aniline with 2-methylbenzoyl chloride to form 2-methyl-N-(2-methylbenzoyl)aniline, which is then reacted with piperazine to form this compound. The final product is then purified using chromatography techniques.
Scientific Research Applications
2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has shown potent anti-tumor activity by inhibiting BCR signaling and inducing apoptosis in malignant B cells. This compound has also been shown to have immunomodulatory effects, including the inhibition of cytokine production and the modulation of T-cell function.
Properties
Molecular Formula |
C22H27N3O2 |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
2-methyl-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]propanamide |
InChI |
InChI=1S/C22H27N3O2/c1-16(2)21(26)23-18-8-10-19(11-9-18)24-12-14-25(15-13-24)22(27)20-7-5-4-6-17(20)3/h4-11,16H,12-15H2,1-3H3,(H,23,26) |
InChI Key |
FQJKIGOGTQMFRH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C(C)C |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide](/img/structure/B251155.png)

![3,4,5-trimethoxy-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251160.png)



![4-methyl-N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251165.png)
![N-[(2-butyltetrazol-5-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251167.png)
![2,2-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251168.png)
![N-[(2-butyl-2H-tetrazol-5-yl)carbamothioyl]-3,4-dichlorobenzamide](/img/structure/B251170.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-5-bromo-2-furamide](/img/structure/B251174.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-phenylacetamide](/img/structure/B251175.png)
![5-(4-bromophenyl)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B251176.png)
